molecular formula C20H23BrN2O2 B13752931 6,7-Dimethoxy-4-(p-(dimethylamino)benzyl)isoquinoline hydrobromide CAS No. 74195-72-5

6,7-Dimethoxy-4-(p-(dimethylamino)benzyl)isoquinoline hydrobromide

Cat. No.: B13752931
CAS No.: 74195-72-5
M. Wt: 403.3 g/mol
InChI Key: KTXXIELLFWHMPE-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-(p-(dimethylamino)benzyl)isoquinoline hydrobromide is a synthetic organic compound with the molecular formula C20H22N2O2BrH. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Isoquinoline derivatives have been extensively studied for their potential therapeutic properties, including anticancer, antibacterial, and antiviral activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-4-(p-(dimethylamino)benzyl)isoquinoline hydrobromide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,7-dimethoxyisoquinoline and p-(dimethylamino)benzyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Hydrobromide Formation: The final step involves the addition of hydrobromic acid to form the hydrobromide salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-(p-(dimethylamino)benzyl)isoquinoline hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced isoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions include various quinoline and isoquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6,7-Dimethoxy-4-(p-(dimethylamino)benzyl)isoquinoline hydrobromide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including anticancer, antibacterial, and antiviral properties.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-(p-(dimethylamino)benzyl)isoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-4-anilinoquinoline: Known for its potent inhibitory activity against tyrosine kinase c-Met.

    1,2,3,4-Tetrahydroisoquinoline: Exhibits diverse biological activities against various pathogens and neurodegenerative disorders.

Uniqueness

6,7-Dimethoxy-4-(p-(dimethylamino)benzyl)isoquinoline hydrobromide is unique due to its specific structural features and the presence of the dimethylamino group, which enhances its biological activity and selectivity towards certain molecular targets.

Properties

CAS No.

74195-72-5

Molecular Formula

C20H23BrN2O2

Molecular Weight

403.3 g/mol

IUPAC Name

[4-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenyl]-dimethylazanium;bromide

InChI

InChI=1S/C20H22N2O2.BrH/c1-22(2)17-7-5-14(6-8-17)9-15-12-21-13-16-10-19(23-3)20(24-4)11-18(15)16;/h5-8,10-13H,9H2,1-4H3;1H

InChI Key

KTXXIELLFWHMPE-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)C1=CC=C(C=C1)CC2=CN=CC3=CC(=C(C=C32)OC)OC.[Br-]

Origin of Product

United States

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